6-Chloroquinoline-4-carboxylic acid
Overview
Description
6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, which has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes that play a crucial role in various biological processes, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids .
Mode of Action
It is suggested that it interacts with its targets, the alkaline phosphatases, leading to their inhibition . This inhibition could be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing the enzyme from carrying out its function .
Biochemical Pathways
The inhibition of alkaline phosphatases by this compound affects various biochemical pathways. Alkaline phosphatases are involved in many biological processes, including the hydrolysis of monophosphate esters at alkaline pH levels . By inhibiting these enzymes, this compound can potentially disrupt these processes, leading to various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of this compound is the inhibition of alkaline phosphatases. This inhibition can lead to various molecular and cellular effects, depending on the specific role of the inhibited enzyme in a particular biological process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature
Biochemical Analysis
Biochemical Properties
6-Chloroquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The interactions between this compound and these enzymes involve binding to the active sites, leading to inhibition of their catalytic activities. This inhibition can affect various physiological processes, including bone mineralization and intestinal health.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, such as breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells, this compound induces cell cycle arrest and apoptosis . It affects cell signaling pathways, leading to chromatin condensation, nuclear fragmentation, and interaction with DNA. These effects highlight its potential as an anticancer agent, selectively targeting cancer cells while sparing normal cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to the active sites of alkaline phosphatases, inhibiting their activity . This inhibition disrupts the dephosphorylation of substrates, affecting various cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. The compound’s impact on metabolic flux and metabolite levels can affect cellular energy production and biosynthetic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution can vary depending on tissue type and physiological conditions, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound reaches its intended targets, such as alkaline phosphatases in the cell membrane or cytoplasm, where it can effectively inhibit their activity and modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method includes the Doebner-Von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters under suitable conditions . Additionally, the Conrad-Limpach method employs aniline derivatives as precursors, which are condensed with β-ketoesters to form 4-hydroxyquinolines .
Industrial Production Methods
Industrial production of this compound often utilizes green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 6th position makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The carboxylic acid group at the 4th position can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with various amines and aldehydes to form Schiff bases and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts such as ytterbium perfluorooctanoate . Reaction conditions often involve the use of solvents like ethanol and acetonitrile, as well as microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinolines and Schiff bases, which have significant biological activities .
Scientific Research Applications
6-Chloroquinoline-4-carboxylic acid has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloroquinoline-4-carboxylic acid include:
Quinoline-4-carboxylic acid: Lacks the chlorine atom at the 6th position.
Chloroquine: Contains a chlorine atom but has different substituents on the quinoline ring.
Amodiaquine: Another quinoline derivative with different substituents and pharmacological properties.
Uniqueness
The presence of both the chlorine atom at the 6th position and the carboxylic acid group at the 4th position makes this compound unique. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-chloroquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMLJGLNAOPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424398 | |
Record name | 6-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62482-29-5 | |
Record name | 6-Chloro-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62482-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives interact with their target and what are the downstream effects?
A1: The research article investigates the interaction of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives with the Plasmodium lactate dehydrogenase (pLDH) enzyme. [] pLDH is a key enzyme in the glycolytic pathway of the malaria parasite, essential for its energy production. By inhibiting pLDH, these compounds aim to disrupt the parasite's metabolism and ultimately inhibit its growth and survival. The study employs molecular docking simulations to predict the binding interactions between the synthesized compounds and the pLDH active site. [] The results suggest that these compounds can effectively bind to the enzyme, potentially leading to its inhibition.
Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from the research regarding 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives and their antimalarial activity?
A2: The research explores the impact of various 2-aryl/heteroaryl substitutions on the 6-chloroquinoline-4-carboxylic acid scaffold. While the study doesn't provide a comprehensive SAR analysis, it highlights that the binding affinity to pLDH varies depending on the specific substituents. For instance, compound 3d demonstrated the strongest binding affinity with five hydrogen bonding interactions. [] This finding suggests that specific substitutions at the 2-position of the quinoline ring significantly influence the interaction with pLDH and potentially the antimalarial activity. Further research with a wider range of substitutions and in vitro testing is needed to establish a detailed SAR profile and optimize the antimalarial potency.
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